Benzyl N-(4-chloro-2-fluorophenyl)carbamate
Overview
Description
“Benzyl N-(4-chloro-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 1820648-53-0 . It has a molecular weight of 279.7 . The IUPAC name for this compound is benzyl (4-chloro-2-fluorophenyl)carbamate .
Molecular Structure Analysis
The InChI code for “Benzyl N-(4-chloro-2-fluorophenyl)carbamate” is 1S/C14H11ClFNO2/c15-11-6-7-13 (12 (16)8-11)17-14 (18)19-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Benzyl N-(4-chloro-2-fluorophenyl)carbamate” has a molecular formula of C14H11ClFNO2 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Catalytic Applications : A study demonstrated the use of a gold(I) catalyst in the intramolecular hydroamination of N-allenyl carbamates, which includes compounds structurally related to Benzyl N-(4-chloro-2-fluorophenyl)carbamate. This process was effective in forming piperidine derivatives, indicating the potential utility of related carbamates in synthesizing nitrogen-containing heterocycles (Zhang et al., 2006).
Stereospecific Coupling : Research on the stereospecific coupling of benzylic carbamates with arylboronic esters under nickel catalysis revealed that the reaction could proceed with either retention or inversion of configuration at the electrophilic carbon. This highlights the synthetic versatility of benzyl carbamates in constructing stereodefined carbon centers (Harris et al., 2013).
Mass Spectrometry of Phosphonates : In another study, benzyl carbamate was used in Mannich-type condensation reactions for the synthesis of 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives. The mass spectrometric fragmentation of these compounds was explored, which is significant for understanding the structure and potential reactivity of related carbamates (Cai et al., 2007).
Herbicide Intermediates : Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, a compound similar to Benzyl N-(4-chloro-2-fluorophenyl)carbamate, was synthesized as an important intermediate for the novel oxazolidinedione herbicide, pentoxazone. This indicates the potential of similar carbamates in the synthesis of agricultural chemicals (Tu Mei-ling, 2006).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(4-chloro-2-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTOIWWLDSVFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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